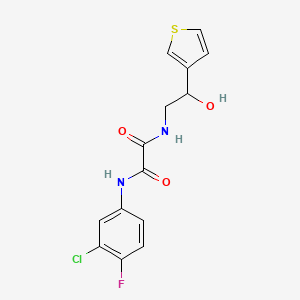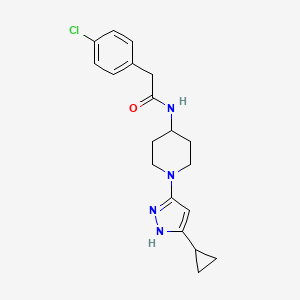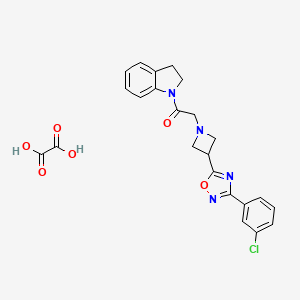
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as CFTR(inh)-172, and it is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that plays a crucial role in regulating the transport of chloride ions across the cell membrane. Inhibition of CFTR has been shown to have therapeutic benefits in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea.
Scientific Research Applications
Instead, research on related compounds and structural analogs can offer insights into potential applications and methodologies relevant to studying N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide. For instance, compounds with similar structural motifs have been explored for their biological activities, including as antibacterial agents, neurokinin-1 receptor antagonists, and in the synthesis of polymer solar cells, highlighting the diverse potential of such molecules in scientific research.
Antibacterial Agents : Pyridonecarboxylic acids and their derivatives, featuring halogenated aromatic units and amide functionalities, have been synthesized and evaluated for their antibacterial activities, showcasing a potential avenue for the application of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide in developing novel antibacterial compounds (Egawa et al., 1984).
Neurokinin-1 Receptor Antagonists : The development of orally active, water-soluble neurokinin-1 receptor antagonists for clinical administration highlights the potential for N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide in the exploration of new treatments for conditions such as emesis and depression (Harrison et al., 2001).
Polymer Solar Cells : The use of electron-cascade acceptor materials in polymer solar cells indicates a role for complex organic molecules in enhancing the efficiency and performance of renewable energy technologies. Research into ternary blend polymer solar cells with specific acceptor materials demonstrates the critical role of molecular design in optimizing solar cell performance, suggesting a potential research application for the compound (Cheng et al., 2014).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-10-5-9(1-2-11(10)16)18-14(21)13(20)17-6-12(19)8-3-4-22-7-8/h1-5,7,12,19H,6H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSGNKZLYFXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CSC=C2)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)

![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)
![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)



![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B2512195.png)
![(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2512196.png)